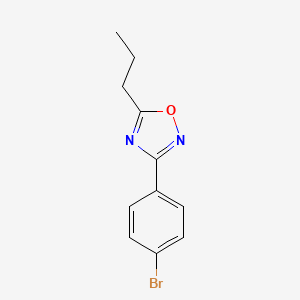
3-(4-Bromophenyl)-5-propyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-(4-Bromophenyl)-5-propyl-1,2,4-oxadiazole derivatives involves a palladium-catalyzed Suzuki cross-coupling reaction, as indicated by the preparation of symmetrically substituted derivatives from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole with various boronic acids under phase transfer catalysis conditions . Another approach to synthesizing 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives is through the dehydration of diarylhydrazide, which can yield up to 78.9% . These methods highlight the versatility and efficiency of synthesizing oxadiazole derivatives, which are crucial for further chemical and physical studies.
Molecular Structure Analysis
The molecular structure of N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide, a related compound, has been thoroughly investigated. Crystallographic studies revealed that the p-bromophenyl group is nearly coplanar with the 1,2,4-oxadiazole ring, and the phthalimide group forms an angle of about 98° with the bromophenyloxadiazole plane . This planarity is significant as it can influence the compound's electronic properties and reactivity.
Chemical Reactions Analysis
The chemical reactions involving oxadiazole derivatives are not explicitly detailed in the provided papers. However, the synthesis methods suggest that these compounds can participate in cross-coupling reactions, which are fundamental in creating a variety of substituted oxadiazoles with potential applications in various fields .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives have been explored through their spectral characteristics. The absorption and emission spectra of these compounds were studied, showing maximum UV absorption wavelengths in the range of 280-301 nm and peak photoluminescent wavelengths between 350-370 nm . The presence of aryl groups affects these properties, indicating that the substitution pattern on the oxadiazole ring can be tailored to modify the compound's optical characteristics . Additionally, mesogenic studies on a series of 2-(4-biphenylyl)-1,3,4-oxadiazoles revealed that these compounds exhibit smectic A mesophases and, in some cases, nematic phases, which are influenced by the nature of the substituents at the 5 position . These findings are crucial for the development of materials with specific thermal and optical properties.
Applications De Recherche Scientifique
Application in Biological Research
- Summary of the Application : The compound, a pyrazoline derivative, has been studied for its effects on rainbow trout alevins, Oncorhynchus mykiss . Pyrazolines and their derivatives have been the focus of interest due to their confirmed biological and pharmacological activities .
- Methods of Application or Experimental Procedures : The study investigated the neurotoxic potentials of the newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
- Results or Outcomes : The study is the first novel research to investigate these potentials .
Application in Liquid Crystal Research
- Summary of the Application : A compound, 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole, has been used as a new molecular building block for side-chain liquid crystal oligomers and polymers . These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
- Methods of Application or Experimental Procedures : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers. Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .
- Results or Outcomes : The study reported the synthesis and liquid crystalline behavior of new comb-shaped methacrylate oligomers .
Application in Biological Research
- Summary of the Application : The compound, a pyrazoline derivative, has been studied for its effects on rainbow trout alevins, Oncorhynchus mykiss . Pyrazolines and their derivatives have been the focus of interest due to their confirmed biological and pharmacological activities .
- Methods of Application or Experimental Procedures : The study investigated the neurotoxic potentials of the newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
- Results or Outcomes : The study is the first novel research to investigate these potentials .
Safety And Hazards
Propriétés
IUPAC Name |
3-(4-bromophenyl)-5-propyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-2-3-10-13-11(14-15-10)8-4-6-9(12)7-5-8/h4-7H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBNCGXPBZAMIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394515 |
Source


|
| Record name | 3-(4-bromophenyl)-5-propyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-propyl-1,2,4-oxadiazole | |
CAS RN |
312750-72-4 |
Source


|
| Record name | 3-(4-bromophenyl)-5-propyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

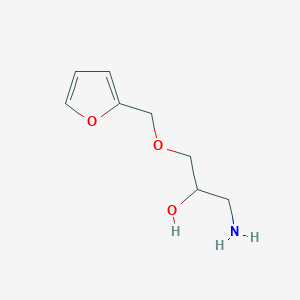
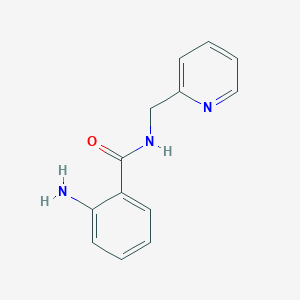
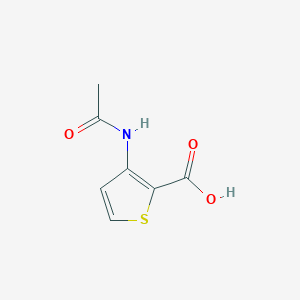
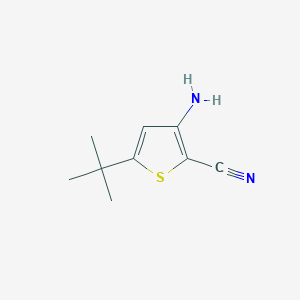
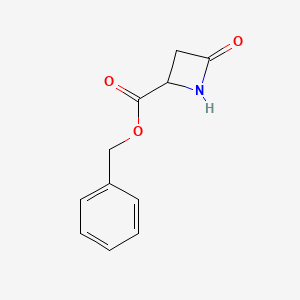
![4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid](/img/structure/B1273851.png)
![1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]](/img/structure/B1273857.png)
![4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine](/img/structure/B1273858.png)
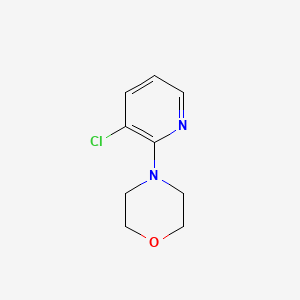
![Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate](/img/structure/B1273867.png)
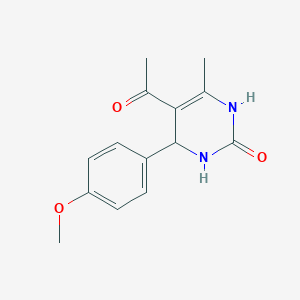
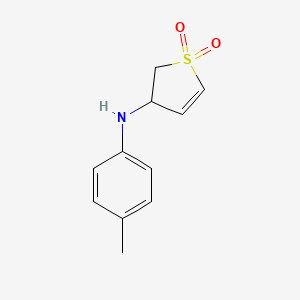
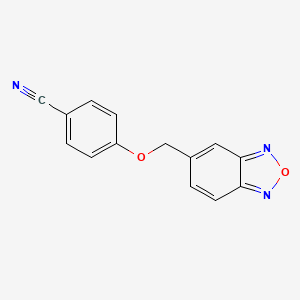
![5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B1273878.png)